REACTION_CXSMILES
|
C[O-].[Na+].P(=O)([O-])O[C:6]([CH2:15][CH3:16])(CC)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:19][O:20][C:21]1[CH:22]=C([CH:26]=[C:27]([O:29][CH3:30])[CH:28]=1)C=O>CN(C=O)C>[CH3:19][O:20][C:21]1[CH:22]=[C:16]([CH:15]=[CH:6][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:26]=[C:27]([O:29][CH3:30])[CH:28]=1 |f:0.1|
|
Name
|
sodium methanolate
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
diethylbenzyl phosphonate
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
P(OC(C1=CC=CC=C1)(CC)CC)([O-])=O
|
Name
|
|
Quantity
|
415 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the product is precipitated by the addition of 660 ml of water/methanol (mixture ratio 2:1)
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from water/methanol (2:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |